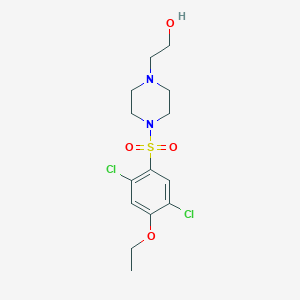

2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Beschreibung

This compound features a piperazine core substituted at the 1-position with a sulfonyl-linked 2,5-dichloro-4-ethoxyphenyl group and at the 2-position with an ethanol moiety. Its molecular formula is C₁₄H₂₁Cl₂N₂O₄S (MW: 384.30 g/mol).

Eigenschaften

IUPAC Name |

2-[4-(2,5-dichloro-4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O4S/c1-2-22-13-9-12(16)14(10-11(13)15)23(20,21)18-5-3-17(4-6-18)7-8-19/h9-10,19H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHLBCXUUDHMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with piperazine, followed by the addition of ethanol. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

Medicine: It is explored for its potential therapeutic effects, particularly in developing new drugs for various diseases.

Wirkmechanismus

The mechanism of action of 2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-

Biologische Aktivität

The compound 2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The structure of this compound can be described as follows:

- Chemical Formula : C₁₄H₁₈Cl₂N₂O₄S

- Molecular Weight : 353.25 g/mol

- IUPAC Name : 2-(4-(2,5-dichloro-4-ethoxyphenylsulfonyl)piperazin-1-yl)ethanol

Research indicates that compounds similar to this compound often interact with various biological pathways. Notably:

- Inhibition of Kinase Pathways : Some studies have shown that related compounds inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to reduced cell proliferation in cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). This inhibition is associated with increased phosphorylation of c-Jun NH2-terminal kinase (JNK), which mediates apoptosis in these cells .

- Antimicrobial Activity : Compounds with similar sulfonamide structures have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their activity against pathogens like Chlamydia and N. meningitidis .

- Neuropharmacological Effects : Piperazine derivatives are known to exhibit activities at serotonin receptors, which may provide insights into their potential use in treating mood disorders or anxiety .

Biological Activity Studies

Several studies have evaluated the biological activity of compounds related to or structurally similar to this compound.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via JNK pathway | |

| Antibacterial | Effective against N. meningitidis | |

| Neuropharmacological | Potential serotonin receptor activity |

Case Studies

- Anticancer Activity : In a study evaluating the effects of related sulfonamide compounds on cancer cell lines, it was found that these molecules could significantly reduce cell viability and induce apoptosis through JNK-mediated pathways. The study highlighted the potential for developing these compounds into therapeutic agents for cancer treatment .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of piperazine derivatives showed that modifications in the aromatic rings could enhance activity against specific bacterial strains, suggesting that structural optimization could lead to more potent antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Key analogs include 2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethanol (CAS 16017-65-5, MW: 289.76 g/mol) . The table below highlights critical distinctions:

Research Implications

- The target compound’s dichloro and ethoxy groups could enhance target binding but require empirical validation.

- Drug Design : Substituent variation in this chemical class allows tuning of electronic and steric properties, impacting pharmacokinetics and efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of sulfonylated piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, refluxing intermediates (e.g., sulfonate esters) with piperazine derivatives in ethanol under basic conditions (e.g., KOH) can yield target compounds. Reaction optimization may include varying reflux duration (2–3 hours), stoichiometric ratios (e.g., 1.1:1 molar excess of nucleophile), and solvent polarity to improve yield and purity . Sulfonylation steps often require anhydrous conditions to minimize hydrolysis. Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the positions of sulfonyl, piperazine, and ethoxy groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) assesses purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) identifies impurities or byproducts, such as incomplete sulfonylation products or hydrolyzed derivatives . Infrared (IR) spectroscopy can confirm functional groups like sulfonyl S=O stretches (~1350–1150 cm⁻¹).

Q. How can researchers ensure accurate crystallographic data for this compound, given its complex substituents?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELX or OLEX2 for structure solution and refinement. For challenging crystals (e.g., twinning or weak diffraction), synchrotron radiation X-ray powder diffraction (SR-XRPD) can resolve discrepancies by comparing experimental patterns with simulated data from SC-XRD results. Rigorous data collection protocols (e.g., low-temperature measurements) reduce thermal motion artifacts .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the ADMET properties of this compound, considering its sulfonyl and chloro substituents?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics simulations to assess solubility. Tools like SwissADME or Molinspiration predict LogP (lipophilicity), topological polar surface area (TPSA), and bioavailability. Chlorine atoms may increase metabolic stability but pose toxicity risks; evaluate cytochrome P450 interactions using AutoDock Vina for docking studies. Parameters like BBB permeability and P-gp substrate potential should guide neuroactivity assessments .

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound against neurological targets, based on structural analogs?

- Methodological Answer : Structural analogs (e.g., dopamine antagonists with piperazine cores) suggest targeting GPCRs or ion channels. Use radioligand binding assays (e.g., ³H-spiperone for dopamine D2 receptors) to measure IC₅₀ values. Cell-based cAMP assays (for Gαs/i-coupled receptors) or calcium flux assays (e.g., FLIPR) quantify functional activity. Include positive controls (e.g., haloperidol) and validate results with orthogonal methods like Western blotting for downstream signaling proteins .

Q. What methodologies are appropriate for assessing the compound's stability under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h) and analyze degradation products via LC-MS.

- Oxidative stress : Expose to 3% H₂O₂ and monitor sulfoxide/sulfone formation.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points and thermogravimetric analysis (TGA) for decomposition thresholds.

- Photostability : Follow ICH Q1B guidelines under UV/visible light .

Q. How can contradictory results in receptor binding affinity studies be systematically analyzed and validated?

- Methodological Answer : Cross-validate using multiple assay formats (e.g., radioligand vs. fluorescence polarization). Investigate assay-specific variables:

- Membrane preparation quality : Ensure receptor density consistency via Western blot.

- Buffer composition : HEPES vs. Tris buffers may alter ligand-receptor kinetics .

- Allosteric vs. orthosteric binding : Perform Schild analysis or use negative allosteric modulators to clarify mechanisms. Statistical tools (e.g., Grubbs’ test) identify outliers in replicate data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.